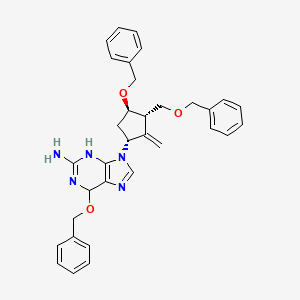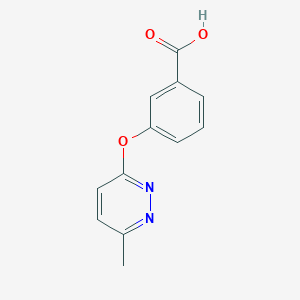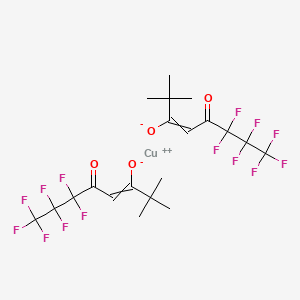
Copper(2+) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is a coordination compound featuring copper in its +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] typically involves the reaction of copper(II) salts with the corresponding heptafluoro-dimethyl-oxo-octenolate ligands. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as amines, phosphines, or other organic molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] has several scientific research applications:
Wirkmechanismus
The mechanism of action of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] involves its interaction with molecular targets such as enzymes and cellular membranes. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound’s ligands can interact with specific proteins, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes with semicarbazones: These compounds also exhibit significant biological activity and are used in similar applications.
Copper(II) complexes containing 2-hydroxyphenones: Known for their use in dye-sensitized solar cells and other electronic applications.
Copper(II) complexes with thiadiazole ligands: These complexes are studied for their magnetic and biological properties.
Uniqueness
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is unique due to its heptafluoro-dimethyl-oxo-octenolate ligands, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts or biologically active compounds .
Eigenschaften
Molekularformel |
C20H20CuF14O4 |
|---|---|
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
copper;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 |
InChI-Schlüssel |
LWEFRUQWNHGRQM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


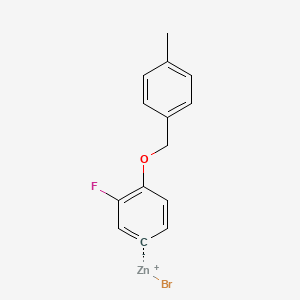
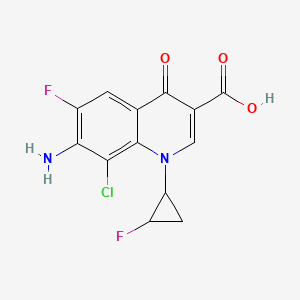
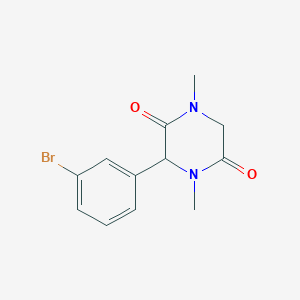
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
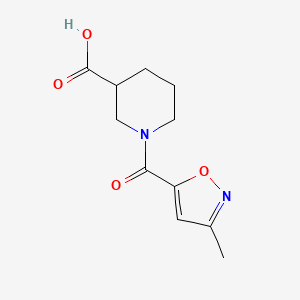
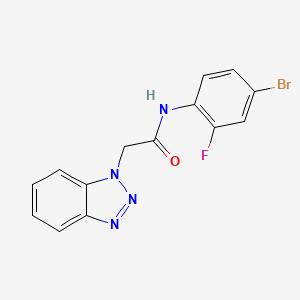
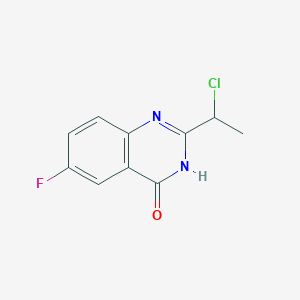
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)

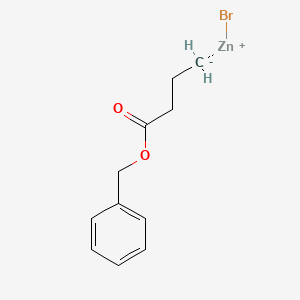
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
